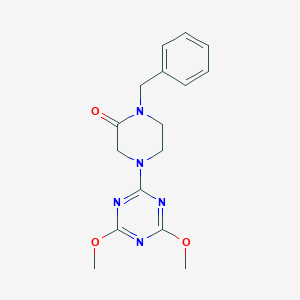![molecular formula C13H20N4O2S2 B6438795 1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane CAS No. 2548975-77-3](/img/structure/B6438795.png)
1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane (hereafter referred to as “cyclo-diazepane”) is a synthetic organic compound composed of a 1,4-diazepane core and a cyclopropanesulfonyl group attached to the 2-position of a pyrimidine ring. Cyclo-diazepane is a versatile compound with a wide range of applications in the fields of chemical synthesis, biochemistry, and pharmacology. Its unique structure and properties make it an attractive intermediate for the synthesis of various compounds and pharmaceuticals.
Scientific Research Applications
Cyclo-diazepane has been used in a variety of scientific research applications, including drug discovery, organic synthesis, and biochemistry. In drug discovery, it has been used as a starting material for the synthesis of novel pharmaceuticals. In organic synthesis, it has been used as a building block for the synthesis of complex molecules. In biochemistry, it has been used to study the structure and function of proteins and enzymes.
Mechanism of Action
Cyclo-diazepane is an electrophilic compound, which means that it can react with nucleophiles such as amines, alcohols, and thiols. The reaction of cyclo-diazepane with a nucleophile yields a cyclopropanesulfonamide, which can then undergo further reactions depending on the nature of the nucleophile. For example, in the presence of an amine, the cyclopropanesulfonamide can undergo a ring-opening reaction to form a cyclopropanesulfonamide amide.
Biochemical and Physiological Effects
Cyclo-diazepane has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In vivo studies have shown that it can affect the levels of neurotransmitters in the brain, such as dopamine and serotonin. It has also been shown to have anti-inflammatory and antineoplastic effects.
Advantages and Limitations for Lab Experiments
The unique structure and properties of cyclo-diazepane make it an attractive intermediate for the synthesis of various compounds and pharmaceuticals. Its low cost and availability make it an ideal starting material for laboratory experiments. However, its reactivity can also be a limitation, as it can react with nucleophiles to form potentially harmful compounds.
Future Directions
Future research on cyclo-diazepane could focus on its potential applications in drug discovery and organic synthesis. Studies could be conducted to explore its ability to inhibit the activity of various enzymes and its potential as a building block for the synthesis of complex molecules. Additionally, research could focus on its potential as an anti-inflammatory and antineoplastic agent. Finally, further studies could be conducted to explore its potential interactions with other compounds and its effects on biochemical and physiological processes.
Synthesis Methods
Cyclo-diazepane can be synthesized from the reaction of a diazonium salt with a sulfonyl chloride. The reaction of the diazonium salt with the sulfonyl chloride yields the cyclopropanesulfonyl group, which is then attached to the 2-position of the pyrimidine ring. The reaction is carried out in an inert atmosphere and requires a catalyst such as triethylamine. The reaction is exothermic and can be carried out at room temperature.
properties
IUPAC Name |
1-cyclopropylsulfonyl-4-(2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S2/c1-20-13-14-6-5-12(15-13)16-7-2-8-17(10-9-16)21(18,19)11-3-4-11/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSWIHPMIWACBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine](/img/structure/B6438713.png)
![2-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B6438718.png)
![N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6438726.png)
![N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6438728.png)
![2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile](/img/structure/B6438729.png)

![N-{1-[(3-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B6438749.png)
![2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B6438750.png)
![4-methyl-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438766.png)
![4-methyl-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438774.png)
![4-methyl-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B6438783.png)
![4-(4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B6438788.png)
![5-methoxy-2-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6438809.png)
![4-methyl-1-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438815.png)